2-Bromo-4-(ethylamino)-3-fluorobenzoic acid
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Overview
Description
2-Bromo-4-(ethylamino)-3-fluorobenzoic acid is an organic compound that features a bromine atom, an ethylamino group, and a fluorine atom attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(ethylamino)-3-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 4-(ethylamino)-3-fluorobenzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at a temperature range of 0-25°C to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(ethylamino)-3-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in derivatives with different functional groups.
Oxidation: Products include carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: Products include alcohols or amines, depending on the functional group reduced.
Scientific Research Applications
2-Bromo-4-(ethylamino)-3-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(ethylamino)-3-fluorobenzoic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(methylamino)-3-fluorobenzoic acid
- 2-Bromo-4-(ethylamino)-3-chlorobenzoic acid
- 2-Bromo-4-(ethylamino)-3-iodobenzoic acid
Uniqueness
2-Bromo-4-(ethylamino)-3-fluorobenzoic acid is unique due to the specific combination of substituents on the benzoic acid core. The presence of both bromine and fluorine atoms can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H9BrFNO2 |
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Molecular Weight |
262.08 g/mol |
IUPAC Name |
2-bromo-4-(ethylamino)-3-fluorobenzoic acid |
InChI |
InChI=1S/C9H9BrFNO2/c1-2-12-6-4-3-5(9(13)14)7(10)8(6)11/h3-4,12H,2H2,1H3,(H,13,14) |
InChI Key |
LOXDKJFXERHPGB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C(=C(C=C1)C(=O)O)Br)F |
Origin of Product |
United States |
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